molecular formula C28H40N2O3 B3057555 N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide CAS No. 82493-14-9

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide

Cat. No.: B3057555
CAS No.: 82493-14-9
M. Wt: 452.6 g/mol
InChI Key: PIPJHDJQUXGVNR-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide (CAS: 82493-14-9; EINECS: 279-979-3) is a substituted oxamide derivative characterized by a 2-ethoxyphenyl group and a 4-isododecylphenyl group attached to the oxamide backbone. Its molecular formula is C28H40N2O3, with a molecular weight of 452.63 g/mol . The compound’s branched isododecyl chain (C12H25) confers enhanced hydrophobicity, suggesting applications in polymer stabilization, UV absorption, or specialty materials.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[4-(10-methylundecyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O3/c1-4-33-26-17-13-12-16-25(26)30-28(32)27(31)29-24-20-18-23(19-21-24)15-11-9-7-5-6-8-10-14-22(2)3/h12-13,16-22H,4-11,14-15H2,1-3H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPJHDJQUXGVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)CCCCCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868661
Record name N1-(2-ethoxyphenyl)-N2-[4-(10-methylundecyl)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82493-14-9
Record name N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082493149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(2-ethoxyphenyl)-N2-[4-(10-methylundecyl)phenyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide (CAS No. 82493-14-9) is a compound that has garnered interest in various fields, including medicinal chemistry and material science. This article delves into the biological activity of this compound, examining its chemical properties, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C28H40N2O3
Molecular Weight 452.63 g/mol
CAS Number 82493-14-9
EINECS 279-979-3

Structural Characteristics

The structure of this compound features a phenyl ring substituted with an ethoxy group and a long isododecyl chain, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cancer progression.

Therapeutic Potential

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
  • Antioxidant Activity : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated a significant reduction in edema when treated with the compound, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation, with IC50 values indicating effective dose ranges for therapeutic applications.
  • Antioxidant Evaluation : The compound was tested for its ability to reduce reactive oxygen species (ROS) in cell cultures, showing promising results that warrant further investigation.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against similar compounds. These studies often highlight differences in potency and selectivity towards specific biological targets.

In Vivo vs. In Vitro Results

Research indicates discrepancies between in vitro and in vivo results concerning the compound's efficacy. While in vitro studies show strong activity against various targets, in vivo studies reveal complexities due to metabolic processes and bioavailability issues.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Molecular Comparisons

N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide (CAS: 23949-66-8)
  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.37 g/mol
  • Substituents : 2-ethoxyphenyl and 4-ethylphenyl groups .

Key Differences :

Alkyl Chain Length : The target compound features a branched C12 chain (isododecyl), whereas the analogous compound has a shorter ethyl (C2) group.

Hydrophobicity: The longer isododecyl chain increases hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices like polyethylene or polypropylene .

Physical and Chemical Properties

Property N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide
Melting Point Not reported 124–127°C
Density Not reported 1.216 g/cm³
Solubility Likely low in water; higher in organic solvents Low water solubility; soluble in polar solvents
UV Absorption Presumed strong due to aromatic/amide conjugation Confirmed as UV absorber (VSU)

Notes:

  • The isododecyl group in the target compound likely lowers melting points compared to shorter-chain analogs due to increased molecular flexibility .
  • Both compounds exhibit UV absorption properties, but the isododecyl derivative may offer better thermal stability in polymer matrices .

Q & A

Q. How to validate crystallographic data when twinning or disorder is observed?

  • SHELXD/SHELXE : Use these tools for experimental phasing and twin refinement. For disordered isododecyl chains, apply restraints (e.g., SIMU/ISOR) in SHELXL to model plausible conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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